1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Overview
Description
“1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . The compound also contains an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. The carboxylic acid group (-COOH) is attached to the 4-position of the imidazole ring .
Synthesis Analysis
The synthesis of such compounds often involves cross-coupling reactions like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to the 2-position of the thiophene ring is a methyl group that is also attached to an imidazole ring. The imidazole ring is a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms. A carboxylic acid group is attached to the 4-position of the imidazole ring .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction, to form carbon–carbon bonds . It can also undergo protodeboronation, a reaction that involves the removal of a boron group .
Scientific Research Applications
1. Angiotensin II Receptor Antagonism
A study synthesized imidazole-5-carboxylic acids with various substituents, including alkyl and hydroxyalkyl, to evaluate their angiotensin II (AII) receptor antagonistic activities. These compounds exhibited strong binding affinity to the AII receptor, suggesting potential applications in cardiovascular therapeutics (Yanagisawa et al., 1996).
2. Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties for mild steel in sulphuric acid. The study found that these compounds form a protective layer on the steel surface, indicating their potential use in industrial corrosion prevention (Ammal et al., 2018).
3. Alkylation in Organic Synthesis
Research on the alkylation of imidazole carboxylic acid derivatives demonstrated the potential of these compounds in organic synthesis. The study focused on the monoalkylation of imidazole carboxylates and anilides, which can be useful in various synthetic applications (Dumpis et al., 2003).
4. Crystal Structure Analysis
Studies have explored the crystal structures of various imidazole derivatives. Understanding their molecular and crystal structures aids in applications ranging from pharmaceuticals to materials science (Gao et al., 2013).
5. Imidazoles in Continuous Production Processes
Research into the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles has implications for industrial-scale production, particularly in the synthesis of complex pharmaceuticals like NS5A inhibitors (Carneiro et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
The compound “1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid” may be involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many organic compounds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBVBNVLJTFRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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